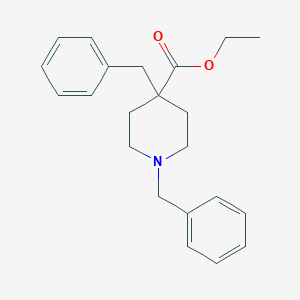

1,4-Dibenzyl-piperidine-4-carboxylic acid ethyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

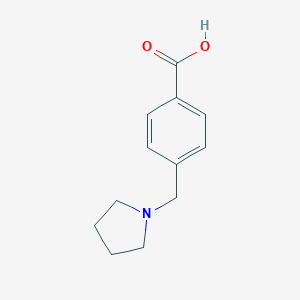

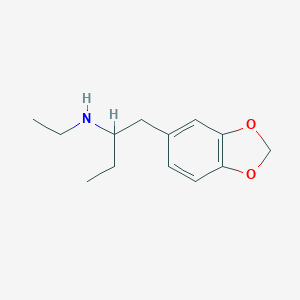

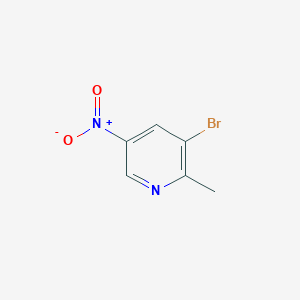

“1,4-Dibenzyl-piperidine-4-carboxylic acid ethyl ester” is a complex organic compound. It is an ester derivative of piperidine . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of interest in the field of organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis were published.Molecular Structure Analysis

The molecular structure of “1,4-Dibenzyl-piperidine-4-carboxylic acid ethyl ester” can be inferred from its name. It contains a piperidine ring, which is a six-membered ring with one nitrogen atom . The “1,4-Dibenzyl” indicates that there are benzyl groups attached to the 1st and 4th carbon atoms of the piperidine ring. The “4-carboxylic acid ethyl ester” part indicates that there is a carboxylic acid ethyl ester group attached to the 4th carbon atom of the piperidine ring .Chemical Reactions Analysis

Esters, including “1,4-Dibenzyl-piperidine-4-carboxylic acid ethyl ester”, undergo nucleophilic substitution reactions similar to acid halide and acid anhydride, but the reaction is slower due to the presence of the resonance effect .Physical And Chemical Properties Analysis

Ester molecules are polar but have no hydrogen atom attached directly to an oxygen atom. They are therefore incapable of engaging in intermolecular hydrogen bonding with one another and thus have considerably lower boiling points than their isomeric carboxylic acids counterparts .Safety And Hazards

Zukünftige Richtungen

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “1,4-Dibenzyl-piperidine-4-carboxylic acid ethyl ester”, is an important task of modern organic chemistry .

Eigenschaften

IUPAC Name |

ethyl 1,4-dibenzylpiperidine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO2/c1-2-25-21(24)22(17-19-9-5-3-6-10-19)13-15-23(16-14-22)18-20-11-7-4-8-12-20/h3-12H,2,13-18H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUDLHQAPFBVUHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCN(CC1)CC2=CC=CC=C2)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40440901 |

Source

|

| Record name | 1,4-dibenzyl-piperidine-4-carboxylic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Dibenzyl-piperidine-4-carboxylic acid ethyl ester | |

CAS RN |

184900-16-1 |

Source

|

| Record name | 1,4-dibenzyl-piperidine-4-carboxylic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(Phenylsulfonyl)ethylthio]nicotinic acid](/img/structure/B69911.png)

![1-Azabicyclo[3.2.1]octan-6-one](/img/structure/B69930.png)